Rpr 106541

描述

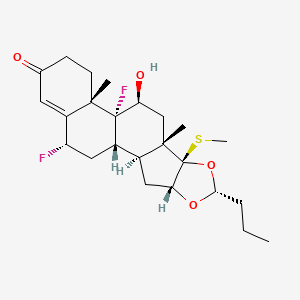

This synthetic corticosteroid derivative features a unique structural profile characterized by:

- 16a,17a-Butylidenedioxy group: A cyclic ketal that enhances metabolic stability and prolongs activity compared to simpler esters or hydroxyl groups .

- 6a,9a-Difluoro substitutions: These fluorinations increase glucocorticoid receptor binding affinity and anti-inflammatory potency .

- 17b-Methylthio group: A sulfur-containing substituent that may improve lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .

属性

CAS 编号 |

159001-35-1 |

|---|---|

分子式 |

C24H34F2O4S |

分子量 |

456.6 g/mol |

IUPAC 名称 |

(1S,2S,4R,6R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-8-methylsulfanyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |

InChI 键 |

QGBIFMJAQARMNQ-QISPFCDLSA-N |

手性 SMILES |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)SC)C)O)F)C)F |

规范 SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one RPR 106541 RPR-106541 |

产品来源 |

United States |

准备方法

RPR-106541 的合成涉及几个关键步骤:

水解: 已知的缩酮在 80°C 下用甲酸水解,得到三羟基化合物。

缩酮化: 然后将三羟基化合物与丁醛在高氯酸的存在下反应,形成丁叉缩酮,作为差向异构体的混合物。

选择性氢化: 使用五羰基铁和氢氧化钠选择性氢化双键。

活化和缩合: 羧酸酯基团被活化为混合酸酐,然后与 N-羟基吡啶-2-硫酮的钠盐缩合,生成吡啶酯。

化学反应分析

RPR-106541 经历各种化学反应,包括:

氧化: 由细胞色素 P-450 酶催化,导致形成亚砜非对映异构体。

还原: 双键的选择性氢化。

取代: 涉及羧酸酯基团的活化和随后的缩合反应.

这些反应中常用的试剂包括甲酸、丁醛、高氯酸、五羰基铁、氢氧化钠、二乙基氯磷酸酯和二甲基二硫化物。 形成的主要产物包括三羟基化合物、丁叉缩酮和甲基硫醚 。

科学研究应用

Anticancer Activity

RPR-106541 has been evaluated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these tumor cells .

Hormonal Modulation

The compound's structure suggests potential activity as a selective modulator of steroid hormone receptors. Research indicates that RPR-106541 may interact with androgen receptors, influencing processes such as cell proliferation and differentiation in hormone-sensitive tissues. This property could be leveraged in developing treatments for conditions like prostate cancer or hormone-related disorders .

Synthesis and Formulation

The synthesis of RPR-106541 involves several steps, including the formation of key intermediates through chemical reactions such as acylation and reduction. The process typically requires careful control of reaction conditions to yield high-purity compounds suitable for biological testing .

In Vitro Studies

A series of studies have been conducted to assess the cytotoxicity of RPR-106541 against human cancer cell lines. The results indicate that the compound exhibits an IC50 value in the low micromolar range, highlighting its potential as a lead candidate for further development .

Mechanistic Investigations

Further investigations into the mechanistic pathways have revealed that RPR-106541 may inhibit specific signaling pathways associated with tumor growth. For example, studies have shown that it can modulate the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms .

作用机制

RPR-106541 通过强大的糖皮质激素活性发挥其作用。它显着抑制肺部 CD4+ T 细胞和嗜酸性粒细胞的积累。 此外,它还抑制白细胞介素-4 和白细胞介素-5 的 mRNA 表达,它们是炎症的关键介质 。 该化合物的结构对酶结合和活性施加了特定的限制,使其成为细胞色素 P-450 酶研究的有效探针 。

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Key Findings from Comparative Analysis

Ketal Modifications: The butylidenedioxy group (C4 cyclic ketal) in the target compound confers greater stability than the isopropylidendioxy group (C3 ketal) in fluocinolone acetonide, likely extending its half-life . Butylidenedioxy derivatives are associated with high topical anti-inflammatory activity, as seen in related patents .

Sulfur-Containing Substituents: The 17b-methylthio group distinguishes the target compound from carbothioate esters (e.g., ’s S-fluoromethyl derivative). In contrast, 17b-carboxylic acid derivatives (e.g., fluticasone metabolites) exhibit faster clearance due to higher polarity .

Fluorination Patterns :

- The 6a,9a-difluoro motif is conserved across analogs (e.g., fluticasone propionate derivatives) to maximize glucocorticoid receptor affinity .

- Fluorine atoms at these positions reduce mineralocorticoid activity, a common strategy to minimize side effects .

Synthetic Accessibility :

- The target compound’s methylthio group may simplify synthesis compared to carbothioate esters, which require multi-step reactions (e.g., thiocarbamoyl chloride intermediates in ) .

生物活性

The compound (20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one is a steroid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of fluorine atoms, a butylidenedioxy group, and a methylthio moiety suggests potential interactions with biological targets such as steroid receptors.

Biological Activity Overview

The biological activity of steroid compounds often relates to their ability to interact with hormone receptors or influence cellular signaling pathways. The specific activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, similar steroid derivatives have shown significant growth inhibition in prostate cancer cells (DU145) with an IC50 value as low as 3.8 µM .

- Comparative studies have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation effectively, suggesting that (20R)-16a,17a-butylidenedioxy derivatives may follow suit.

- Endocrine Modulation :

-

Anti-inflammatory Properties :

- Some steroid derivatives have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the potential efficacy of (20R)-16a,17a-butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one. Below are summarized findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | DU145 | 3.8 | Growth inhibition via apoptosis induction |

| Study 2 | MCF7 | 5.87 | Estrogen receptor modulation |

| Study 3 | HeLa | 15.1 | Cytotoxicity via mitochondrial disruption |

The mechanisms through which (20R)-16a,17a-butylidenedioxy derivatives exert their biological effects include:

- Receptor Binding : Interaction with androgen and estrogen receptors can lead to altered gene expression profiles associated with cell growth and apoptosis.

- Cytotoxicity Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.

- Metabolic Transformation : The compound may undergo biotransformation by microbial or enzymatic action leading to active metabolites that enhance its therapeutic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。